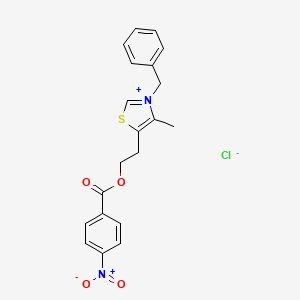

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride

Description

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride is a thiazolium salt characterized by a benzyl group at position 3, a methyl group at position 4, and a 4-nitrobenzoyloxyethyl substituent at position 3. Thiazolium salts are historically significant in biochemistry, particularly as precursors to coenzymes like thiamine pyrophosphate (TPP), but the nitrobenzoyl modification suggests a tailored design for enhanced stability or targeted activity .

Properties

IUPAC Name |

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N2O4S.ClH/c1-15-19(27-14-21(15)13-16-5-3-2-4-6-16)11-12-26-20(23)17-7-9-18(10-8-17)22(24)25;/h2-10,14H,11-13H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHNRMCZRZOVEL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzyl and methyl groups. The final step involves the esterification of the thiazole derivative with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl and nitrobenzoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Benzyl-4-methyl-5-(2-((4-aminobenzoyl)oxy)ethyl)thiazol-3-ium chloride.

Scientific Research Applications

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular characteristics, and functional behaviors:

Key Comparative Analysis

Substituent Effects on Reactivity and Stability: The target compound’s 4-nitrobenzoyloxy group is electron-withdrawing, which may stabilize the thiazolium ring against nucleophilic attack compared to the hydroxyethyl analog (). However, the nitro group could increase sensitivity to photodegradation . The hydroxyethyl analog () is highly polar and hygroscopic, favoring aqueous solubility. In contrast, the nitrobenzoyl ester likely reduces polarity, enhancing lipid membrane permeability . The phosphonooxy derivative () incorporates a charged phosphate group, enabling interactions with enzymes (e.g., TPP-dependent decarboxylases). This contrasts with the nitrobenzoyl group, which may prioritize non-enzymatic interactions .

Synthetic Pathways: The hydroxyethyl analog () could serve as a precursor to the target compound via esterification with 4-nitrobenzoyl chloride. Such a reaction would require anhydrous conditions to avoid hydrolysis of the nitrobenzoyl ester . The phosphonooxy derivative () involves phosphorylation, a more complex step requiring protective group strategies, unlike the straightforward esterification for the nitrobenzoyl group .

Biological Implications: The target compound’s nitro group may confer antimicrobial or antiparasitic activity, as nitroaromatics are known for such roles. This contrasts with the hydroxyethyl analog, which lacks this functionality . The phosphonooxy derivative () is integral to metabolic pathways (e.g., carbohydrate metabolism), whereas the nitrobenzoyl variant’s bioactivity remains speculative without direct data .

Spectroscopic Signatures: IR spectra for analogs () show carbonyl stretches (~1600–1700 cm⁻¹) for esters/amides. The target compound’s nitro group would exhibit strong absorption near 1520 and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) . ^1H-NMR of the hydroxyethyl analog () displays a characteristic triplet for the ethyl chain (δ ~3.5–4.0 ppm), whereas the nitrobenzoyl ester would show aromatic protons deshielded by the nitro group (δ ~8.0–8.5 ppm) .

Biological Activity

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride (CAS Number: 312606-01-2) is a thiazolium derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : CHClNOS

Molecular Weight : 418.9 g/mol

Structure : The compound features a thiazolium ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 312606-01-2 |

| Molecular Formula | CHClNOS |

| Molecular Weight | 418.9 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Recent studies have indicated that thiazolium derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in mitotic phases.

Antimicrobial Activity

Thiazolium compounds have also demonstrated antimicrobial effects against a range of pathogens. For example, a related thiazolidin compound was noted for its ability to inhibit bacterial growth in vitro. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Research indicates that thiazolium derivatives can inhibit key enzymes involved in cancer metabolism and proliferation, such as cyclin-dependent kinases (CDKs). This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

-

Anticancer Activity :

- A study evaluated the effect of thiazolium derivatives on human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

-

Enzyme Inhibition Studies :

- A study focused on the inhibition of CDK9 by thiazolium derivatives, including our compound, revealed promising results with notable selectivity and potency, suggesting potential for development as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells, contributing to apoptosis and necrosis.

Q & A

Basic: How can synthesis and purification of this compound be optimized for high yield and purity?

Methodological Answer:

Synthesis optimization involves selecting appropriate reaction conditions and purification techniques. For the thiazolium core, reflux in ethanol with glacial acetic acid (as in triazole derivatives ) can be adapted. To introduce the 4-nitrobenzoyloxy group, esterification of the hydroxyethyl intermediate (e.g., using 4-nitrobenzoyl chloride under anhydrous conditions with a base like pyridine) is critical. Purification may require column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane). Yield improvements (~60–75%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of hydroxyethyl intermediate to 4-nitrobenzoyl chloride) and reaction time (4–6 hours at 60°C) .

Basic: What characterization techniques are essential to confirm its structural integrity?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion [M-Cl]⁺ matches theoretical m/z (e.g., C₂₀H₁₈N₂O₄S⁺: 374.0932).

- Elemental Analysis: Ensure <0.4% deviation for C, H, N, S.

- IR Spectroscopy: Confirm ester C=O (1730 cm⁻¹) and nitro groups (1520 cm⁻¹, 1350 cm⁻¹) .

Basic: How should solubility and stability be evaluated under experimental conditions?

Methodological Answer:

- Solubility: Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8). Water solubility may decrease due to the nitrobenzoyl group compared to the hydroxyethyl analog .

- Stability:

- Thermogravimetric Analysis (TGA): Assess decomposition temperature (>200°C ideal for catalytic applications).

- Hygroscopicity Testing: Store under inert atmosphere (N₂/Ar) at room temperature; monitor mass gain over 72 hours to evaluate moisture uptake .

- Accelerated Stability Studies: Expose to UV light, 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products.

Advanced: What mechanistic studies are recommended to elucidate its catalytic role in organic reactions?

Methodological Answer:

For its use as a catalyst (e.g., in aldehyde additions):

- Kinetic Profiling: Monitor reaction rates via UV-Vis spectroscopy (e.g., λ = 300–400 nm for intermediate formation).

- Isotopic Labeling: Use ¹⁸O-labeled aldehydes to track oxygen transfer in esterification steps.

- Electrospray Ionization Mass Spectrometry (ESI-MS): Identify transient intermediates (e.g., thiazolium-enamine adducts) .

- Computational DFT Studies: Model transition states to rationalize regioselectivity in α,β-unsaturated ketone additions .

Advanced: How to design in vitro/in vivo experiments to evaluate biological activity?

Methodological Answer:

- In Vitro:

- Dose-Response Assays: Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (0.1–100 µM range).

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) via fluorescence polarization.

- In Vivo:

- Murine Models: Administer intraperitoneally (10 mg/kg) to assess pharmacokinetics (blood samples at 0, 1, 4, 24 hours; LC-MS/MS quantification).

- Use randomized block designs (split-split plots for dose/time variables) to minimize bias .

Advanced: How can computational modeling predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock into ATP-binding pockets (PDB: 1M17) to predict binding affinities (∆G < -8 kcal/mol suggests strong interactions).

- Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and hydrogen bond persistence.

- QSAR Models: Corporate Hammett σ values of the nitro group to predict electronic effects on bioactivity .

Advanced: How to resolve contradictions in catalytic efficiency or bioactivity data?

Methodological Answer:

- Control Experiments:

- Verify purity via HPLC (>98%) to exclude batch variability.

- Test under inert vs. aerobic conditions to assess oxidative degradation.

- Orthogonal Assays: Compare enzymatic inhibition (e.g., fluorometric vs. radiometric assays).

- Meta-Analysis: Aggregate data from 3+ independent studies; apply ANOVA to identify outliers (p < 0.05) .

Advanced: What methodologies assess its environmental impact and degradation pathways?

Methodological Answer:

- Environmental Fate Studies (OECD 307): Incubate in soil/water systems (28 days, 20°C); quantify residues via LC-MS.

- Biotic Transformation: Expose to Pseudomonas spp. cultures; monitor nitro group reduction (HPLC).

- Ecotoxicity: Test Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.